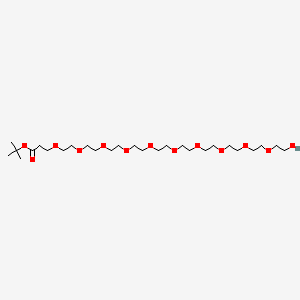

Hydroxy-PEG10-t-butyl ester

Overview

Description

Hydroxy-PEG10-t-butyl ester is a PEG derivative containing a hydroxyl group with a t-butyl ester . It is used as an uncleavable ADC linker in the synthesis of antibody-drug conjugates (ADCs) and can be conjugated to Paclitaxel or docetaxel .

Synthesis Analysis

The t-butyl protected carboxyl group of this compound can be deprotected under acidic conditions . This property enables its use in various chemical reactions and makes it a valuable intermediate in the synthesis of various useful compounds .Molecular Structure Analysis

The molecular formula of this compound is C27H54O13 and it has a molecular weight of 586.7 g/mol . The canonical SMILES representation isCC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO . Chemical Reactions Analysis

The hydroxyl group of this compound enables further derivatization or replacement with other reactive functional groups . The t-butyl protected carboxyl group can be deprotected under acidic conditions .Physical and Chemical Properties Analysis

This compound is a colorless oily matter . It is soluble in DCM, DMF, DMSO, and water . It has a density of 1.1±0.1 g/cm3 . The compound has a boiling point of 611.7±50.0 °C at 760 mmHg .Scientific Research Applications

Drug Delivery Systems

PEGylation, the process of attaching polyethylene glycol (PEG) chains to molecules or surfaces, improves water solubility and biocompatibility of various compounds and materials. A study by Chai et al. (2019) demonstrates the use of PEGylated graphene oxide as a universal drug delivery platform (GO-PEG10K-6arm), showing low toxicity to human cells and enhanced delivery of hydrophobic cancer chemotherapy drugs, oridonin, and methotrexate, with improved cytotoxicity to tumor cells. This highlights the potential of PEGylated materials in creating effective drug delivery systems (Chai et al., 2019).

Biomaterials and Hydrogels

Poly(ester urethane)s consisting of poly[(R)-3-hydroxybutyrate] and poly(ethylene glycol) have been studied for their degradation behavior, showing potential for controlled release applications in biomedicine. The degradation products were mainly PEG blocks and acids like 3-hydroxybutyric acid, indicating these materials' suitability for biomedical applications, including tissue engineering scaffolds and drug release systems (Loh et al., 2006).

Biomedical Applications

Functionalized injectable hydrogels for controlled insulin delivery demonstrate the application of PEG in creating pH/temperature-sensitive materials for drug/protein delivery. These hydrogels show promise for developing injectable devices that can release therapeutic agents in a controlled manner, potentially enhancing patient compliance and treatment efficacy (Huynh et al., 2008).

Photopolymerized Hydrogels

Hydrogels based on hyaluronic acid and methacrylic esters (including PEG diacrylate) offer tunable mechanical properties and degradation rates, making them suitable for various biomedical applications, such as drug delivery systems and tissue engineering scaffolds. The incorporation of bioactive peptides into these hydrogels demonstrates the potential for designing biomaterials that support cell adhesion and proliferation (Park et al., 2003).

Enzymatic Degradation Enhancement

The enzymatic degradation behavior of PCL/PEG block copolymers shows that PEGylation can significantly accelerate the degradation process, making these materials highly suitable for applications requiring biodegradability, such as temporary implants or environmentally friendly plastics (Wang et al., 2017).

Mechanism of Action

Target of Action

Hydroxy-PEG10-t-butyl ester, also known as Hydroxy-PEG10-Boc, is a compound with a unique chemical structure that combines the characteristics of polyethylene glycol (PEG) and tert-butyl ester . This compound is primarily used as a molecular carrier due to its excellent biocompatibility and water solubility .

Mode of Action

The compound exhibits high reactivity and selectivity in chemical reactions . It can form stable chemical bonds with various compounds, thereby achieving modification and alteration of target molecules . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .

Biochemical Pathways

It’s known that the compound can effectively improve solubility and stability within the body, thereby enhancing bioavailability and therapeutic effects .

Pharmacokinetics

The hydrophilic PEG spacer in the compound increases its solubility in aqueous media . This property, along with the compound’s biocompatibility, allows it to exist stably in water and easily interact with other biomolecules . The tert-butyl ester group provides it with good stability and thermal stability, allowing it to maintain its chemical structure integrity under various conditions .

Result of Action

The compound’s action results in improved solubility and stability of the target molecules within the body, thereby enhancing their bioavailability and therapeutic effects . Additionally, the flexibility and hydrophilicity of the PEG chain allow the compound to effectively reduce immunogenicity and non-specific adsorption during the transmission process, reducing the side effects of the molecule .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, it is recommended to store the compound at -20°C as much as possible for better stability . If conditions permit, the material can be treated under inert gas to obtain better stability of the reagent .

Biochemical Analysis

Biochemical Properties

The hydroxyl group in Hydroxy-PEG10-t-butyl ester enables it to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific biochemical reactions in which the compound is involved. The t-butyl protected carboxyl group can be deprotected under acidic conditions .

Cellular Effects

Peg derivatives are generally known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that the hydroxyl group enables further derivatization or replacement with other reactive functional groups . This suggests that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H54O13/c1-27(2,3)40-26(29)4-6-30-8-10-32-12-14-34-16-18-36-20-22-38-24-25-39-23-21-37-19-17-35-15-13-33-11-9-31-7-5-28/h28H,4-25H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEEGJXDZOJNBIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H54O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-ethyl-3,5-dihydroxy-6-[3-methoxy-4-(2-morpholin-4-ylethoxy)benzoyl]phenyl]-N,N-bis(2-methoxyethyl)acetamide](/img/structure/B1673876.png)

![5,11-Dihydro-5-(2-diethylaminoethylamino)[1]benzoxepino[3,4-b]pyridine](/img/structure/B1673877.png)

![2-[2-[[1-Carboxy-4-(diaminomethylideneamino)-3-hydroxybutyl]amino]ethylamino]butanedioic acid](/img/structure/B1673893.png)

![N-{(2r,4s,5s)-2-Benzyl-5-[(Tert-Butoxycarbonyl)amino]-4-Hydroxy-6-Phenylhexanoyl}-L-Leucyl-L-Phenylalaninamide](/img/structure/B1673895.png)

![(18Z)-1,14,24-Trihydroxy-12-[(E)-1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23-methoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[23.2.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B1673896.png)